molecular formula C14H16ClF3N2O3 B2731931 Benzo[d][1,3]dioxol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396798-69-8

Benzo[d][1,3]dioxol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2731931
CAS RN: 1396798-69-8
M. Wt: 352.74
InChI Key: XNFMHJOZMXNJQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzo[d][1,3]dioxol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride” is a chemical compound . It incorporates a benzo[d][1,3]dioxole subunit . The compound has a molecular weight of 370.3527 .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The compounds were characterized by elemental analysis and various spectroscopic techniques such as multinuclear NMR, IR, and mass spectrometry . The synthesis involved the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed using single crystal X-ray crystallography . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of novel organoselenium compounds . The compound C27, which is related to the compound , has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.3527 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Anticancer Applications

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Antiproliferative Activity

These compounds have also been evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .

Crystal Structure Analysis

The crystal structure of benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate, a compound with a similar structure, has been analyzed . This analysis can provide valuable information for the design and synthesis of new compounds with improved properties.

Antitumor Applications

Compounds with a benzo[d][1,3]dioxole structure have been found to possess important antitumor properties .

Antimicrobial Applications

Benzo[d][1,3]dioxole compounds have also been reported to have antimicrobial properties .

COX-2 Inhibitor Applications

These compounds have been found to inhibit COX-2, an enzyme that plays a key role in inflammation and pain .

Anti-JH Applications

Benzo[d][1,3]dioxole compounds have been found to have anti-JH (juvenile hormone) activity . Juvenile hormones play a crucial role in insect development and reproduction, so these compounds could potentially be used in pest control.

Future Directions

The compound and its related compounds have potential applications in various fields due to their interesting properties . For instance, they have potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . They have also been found to have antioxidant, antitumor, anti-infective, cytokine inducing, and immuno-modulating properties . Therefore, there is a lot of interest in the synthesis and evaluation of novel organoselenides of synthetic as well as biological importance .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3.ClH/c15-14(16,17)8-18-3-5-19(6-4-18)13(20)10-1-2-11-12(7-10)22-9-21-11;/h1-2,7H,3-6,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFMHJOZMXNJQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)C2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.